N,N'-[1,3-phenylenebis(methylene)]bis[2-(phenylthio)acetamide]
Overview
Description
N,N'-[1,3-phenylenebis(methylene)]bis[2-(phenylthio)acetamide] is a useful research compound. Its molecular formula is C24H24N2O2S2 and its molecular weight is 436.6 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-[1,3-phenylenebis(methylene)]bis[2-(phenylthio)acetamide] is 436.12792036 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N'-[1,3-phenylenebis(methylene)]bis[2-(phenylthio)acetamide] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-[1,3-phenylenebis(methylene)]bis[2-(phenylthio)acetamide] including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Science and Materials Chemistry
One significant area of application is in the development of novel polymeric materials. For example, Takemura et al. (2008) synthesized Poly[4,6-bis(dodecylthio)-1,3-phenylene-alt-2-methyl-1,3-phenylene] (Poly-S) through Suzuki–Miyaura coupling, which, upon oxidation and subsequent treatments, formed helical poly(sulfonium) derivatives. These derivatives exhibited enhanced conductivity when doped with iodine, suggesting potential applications in electronic materials Takemura, Sone, & Nishide, 2008.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
Dai et al. (2009) explored the construction of copper metal–organic systems using flexible dicarboxylate ligands, demonstrating the versatility of phenylenebis(methylene)-based ligands in forming complex structures with potential applications in catalysis, gas storage, and separation technologies Dai et al., 2009.
Adsorption and Environmental Applications
Dąbrowski et al. (2007) investigated ethylene and phenylene bridged polysilsesquioxanes functionalized by amine and thiol groups as adsorbents for volatile organic compounds. These materials displayed considerable affinity for adsorbing several organic compounds from the gas phase, highlighting their potential for environmental cleanup and air purification Dąbrowski et al., 2007.
Corrosion Inhibition
Singh and Quraishi (2016) evaluated the corrosion inhibiting properties of novel bis Schiff’s bases for mild steel in acidic conditions. Their findings underscore the relevance of phenylenebis(methylene) derivatives in protecting industrial materials against corrosion, offering a cost-effective solution for extending the lifespan of metal components Singh & Quraishi, 2016.
Organic Synthesis and Ligand Design
Raynal et al. (2009) reported on the synthesis of a new stable C(NHC)--CH--C(NHC)N-heterocyclic dicarbene ligand, demonstrating its application in forming mono- and dinuclear Ir(I) and Ir(I)-Rh(I) complexes. This research points to the utility of N,N'-[1,3-phenylenebis(methylene)]bis-based ligands in facilitating the synthesis of complex organometallic structures with potential catalytic activities Raynal et al., 2009.
Properties
IUPAC Name |
2-phenylsulfanyl-N-[[3-[[(2-phenylsulfanylacetyl)amino]methyl]phenyl]methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S2/c27-23(17-29-21-10-3-1-4-11-21)25-15-19-8-7-9-20(14-19)16-26-24(28)18-30-22-12-5-2-6-13-22/h1-14H,15-18H2,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPSSIHHLFRSDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NCC2=CC(=CC=C2)CNC(=O)CSC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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